molecular formula C16H15ClN4O5 B14932858 N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine

N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine

Cat. No.: B14932858
M. Wt: 378.77 g/mol
InChI Key: BDBJQPDRYFKDOW-UHFFFAOYSA-N
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Description

N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridazinone ring, and a glycylglycine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine typically involves multiple steps, starting with the preparation of the pyridazinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is then introduced via electrophilic substitution reactions. Finally, the acetylation of glycylglycine is performed to obtain the desired compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H15ClN4O5

Molecular Weight

378.77 g/mol

IUPAC Name

2-[[2-[[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H15ClN4O5/c17-11-4-2-1-3-10(11)12-5-6-15(24)21(20-12)9-14(23)18-7-13(22)19-8-16(25)26/h1-6H,7-9H2,(H,18,23)(H,19,22)(H,25,26)

InChI Key

BDBJQPDRYFKDOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)NCC(=O)O)Cl

Origin of Product

United States

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